1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of imidazole, pyrazole, and triazole rings within its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazo[1,2-b]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyrazole ring can be reacted with an aldehyde or ketone to form the imidazo[1,2-b]pyrazole structure.
Alkylation: The next step involves the alkylation of the imidazo[1,2-b]pyrazole core with a suitable alkyl halide to introduce the 6-methyl group.
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the 1,2,3-triazole ring.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction, typically involving the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, the compound might inhibit a particular enzyme involved in a disease process, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-4-carboxamide: Shares the imidazole and carboxamide groups but lacks the pyrazole and triazole rings.
6-methyl-1H-imidazo[1,2-b]pyrazole: Contains the imidazo[1,2-b]pyrazole core but lacks the triazole and carboxamide groups.
1H-1,2,3-triazole-4-carboxamide: Features the triazole and carboxamide groups but lacks the imidazole and pyrazole rings.
Uniqueness
1-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N7O/c1-9-7-11-18(5-6-19(11)15-9)4-3-13-12(20)10-8-17(2)16-14-10/h5-8H,3-4H2,1-2H3,(H,13,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOQGATZZOMIFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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